Diammonium hydrogenphosphate-15N2
Description
Role of Nitrogen-15 (B135050) (15N) in Tracing Nitrogen Cycling and Metabolic Pathways
Nitrogen is an essential element for all living organisms, forming a cornerstone of proteins, nucleic acids, and other vital organic molecules. The vast majority of nitrogen in the atmosphere and biosphere exists as the lighter isotope, Nitrogen-14 (¹⁴N), while the heavier, stable isotope, Nitrogen-15 (¹⁵N), is much rarer. wikipedia.org This natural disparity in abundance makes ¹⁵N an ideal tracer for studying the intricate nitrogen cycle. wikipedia.orgwikipedia.org
By introducing a substance labeled with ¹⁵N into an environment, scientists can track the movement of that nitrogen as it is taken up by organisms, transformed through metabolic processes, and transferred between different trophic levels. wikipedia.orgwikipedia.org This technique, known as ¹⁵N tracing, allows for the precise quantification of nitrogen transformation rates, a feat not possible by simply measuring the total amount of nitrogen compounds. wikipedia.org For example, it can distinguish between different nitrogen sources for a plant, such as atmospheric nitrogen fixation versus uptake from the soil. researchgate.net
The applications of ¹⁵N tracing are extensive, ranging from agricultural studies to understand fertilizer uptake and efficiency to environmental science investigations into the sources of nitrogen-based pollutants. wikipedia.orgiaea.org It provides a window into the complex web of nitrogen transformations, including mineralization, nitrification, and denitrification. wikipedia.org
Overview of Diammonium Hydrogenphosphate-15N2 as a Stable Isotope Tracer
This compound, with the chemical formula (¹⁵NH₄)₂HPO₄, is a specific isotopically labeled compound where both ammonium (B1175870) ions contain the heavy isotope of nitrogen. sigmaaldrich.com This compound serves as a valuable tool for researchers studying nitrogen and phosphorus dynamics simultaneously. As a source of both labeled nitrogen and essential phosphorus, it is particularly useful in agricultural and plant physiology research.
The use of ¹⁵N-labeled fertilizers, such as this compound, allows for the direct measurement of how much of the applied fertilizer is taken up by the plant versus how much remains in the soil or is lost to the environment. nih.govscience.gov This information is crucial for optimizing fertilizer application, improving crop yields, and minimizing environmental pollution. iaea.org
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | (¹⁵NH₄)₂HPO₄ sigmaaldrich.com |
| Molecular Weight | Approximately 134.04 g/mol sigmaaldrich.comnih.gov |
| CAS Number | 287488-11-3 sigmaaldrich.comsigmaaldrich.comechemi.com |
| Appearance | Typically a white solid |
| Isotopic Enrichment | Available in various atom % ¹⁵N enrichments, such as 10% and 98% sigmaaldrich.comsigmaaldrich.com |
The following sections will delve deeper into the specific applications of this important isotopic tracer in various fields of research.
Structure
2D Structure
Properties
IUPAC Name |
azanium;hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHAPBLZZVQHP-ISOLYIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[15NH4+].OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment of Diammonium Hydrogenphosphate 15n2
Methodologies for Isotopic Labeling of Ammonium (B1175870) Compounds with 15N
The primary methods for introducing the ¹⁵N isotope into ammonium compounds involve direct incorporation and isotopic exchange.
Direct Incorporation: This approach utilizes ¹⁵N-labeled precursors, such as ¹⁵NH₃ gas or ¹⁵NH₄Cl, in the chemical synthesis of the target compound. alfa-chemistry.com For ammonium compounds, this is the most straightforward method, where ¹⁵N-enriched ammonia (B1221849) is directly reacted with an appropriate acid.
Isotopic Exchange: This technique involves the replacement of the naturally abundant ¹⁴N atoms with ¹⁵N atoms. alfa-chemistry.com This is achieved by using ¹⁵N-labeled reagents that facilitate the exchange. While applicable to various nitrogen-containing functional groups, for the synthesis of labeled ammonium salts, direct incorporation of a ¹⁵N-labeled ammonia source is generally more efficient. alfa-chemistry.com
Biological methods, such as growing microorganisms in a ¹⁵N-enriched medium, are also employed for producing complex ¹⁵N-labeled organic molecules. nih.govnih.gov For instance, cyanobacteria grown in media containing ¹⁵N-labeled nitrate (B79036) will incorporate the heavy isotope into all their nitrogen-containing metabolites. nih.govnih.gov
Chemical Reaction Pathways for Diammonium Hydrogenphosphate-15N2 Production
The industrial production of unlabeled diammonium phosphate (B84403) (DAP) is typically achieved through the reaction of phosphoric acid with ammonia. cropnutrition.comatamanchemicals.com The synthesis of Diammonium Hydrogenphosphate-¹⁵N₂ follows the same fundamental chemical reaction, with the critical difference being the use of ¹⁵N-enriched ammonia.
The reaction can be summarized as follows:
H₃PO₄ + 2 ¹⁵NH₃ → (¹⁵NH₄)₂HPO₄
This neutralization reaction is exothermic and results in the formation of a slurry of ammonium phosphate. google.com In a typical industrial-style process, this slurry is then granulated and dried to produce the final solid product. cropnutrition.comgoogle.com The process can be controlled to produce different ammonium phosphate species; a molar ratio of 2:1 of ammonia to phosphoric acid favors the formation of diammonium phosphate.
A common laboratory and industrial synthesis process involves the controlled reaction of phosphoric acid and ammonia in a reactor. cropnutrition.comgoogle.com The inputs for producing one ton of DAP are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (to dissolve the rock and produce phosphoric acid), and 0.2 tons of ammonia. cropnutrition.com For the labeled compound, the ammonia component would be the ¹⁵N-enriched source.
Optimization Strategies for 15N Enrichment and Yield in this compound Synthesis
Purity of ¹⁵N Precursors: The final isotopic enrichment of the product is directly dependent on the isotopic purity of the ¹⁵N-labeled ammonia used. Commercially available ¹⁵N precursors come in various atom percentages, such as 10 atom % and 98 atom % ¹⁵N. sigmaaldrich.comsigmaaldrich.com Selecting a precursor with the appropriate enrichment level is the first and most critical step.
Control of Reaction Stoichiometry: Precise control over the molar ratio of ¹⁵N-ammonia to phosphoric acid is essential. An excess of unlabeled reactants or impurities can dilute the final isotopic enrichment. The reaction should be carried out in a closed system to prevent the loss of volatile ¹⁵N-ammonia.
Process Parameters: In industrial settings, parameters such as temperature, pH, and reaction time are carefully controlled to maximize product yield and consistency. google.com For instance, the reaction of phosphoric acid and ammonia is exothermic, and managing the reaction heat is crucial for process efficiency. google.com The pH of the solution influences the specific ammonium phosphate salt formed; a pH between 7.5 and 8 is characteristic of a DAP solution. cropnutrition.com
Recycling and Scrubbing: To improve yield and minimize the loss of the expensive ¹⁵N-labeled reactant, unreacted ¹⁵N-ammonia can be captured through scrubbing systems and recycled back into the reactor. slideshare.net
Purification and Characterization of Isotopic Purity of this compound
After synthesis, purification and rigorous characterization are necessary to ensure the final product meets the required specifications for isotopic enrichment and chemical purity.
Purification: Recrystallization is a common method used to purify industrial-grade DAP. researchgate.net This process can effectively remove various cationic and anionic impurities. researchgate.net The solubility of DAP is high, which facilitates its dissolution and subsequent crystallization under controlled conditions to yield a purer product. cropnutrition.com
Characterization of Isotopic Purity: The determination of the ¹⁵N enrichment level is a critical quality control step. Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): This is the most direct and widely used method for determining isotopic ratios. researchgate.net Techniques like Isotope Ratio Mass Spectrometry (IRMS) provide high precision measurements of the ¹⁵N/¹⁴N ratio. researchgate.netacs.orgmeasurlabs.com Chemical ionization mass spectrometry has also been used to determine ¹⁵N-labeled ammonia. nih.gov For analysis, the ammonium in the sample can be converted to nitrous oxide (N₂O) gas, which is then analyzed by the mass spectrometer. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy can be used to identify and quantify the presence of the ¹⁵N isotope in the molecule. alfa-chemistry.comnih.gov While ¹H NMR can also be informative, direct ¹⁵N NMR provides unambiguous evidence of labeling.
The following table summarizes the key analytical techniques used for the characterization of Diammonium Hydrogenphosphate-¹⁵N₂:
| Analytical Technique | Purpose | Key Findings/Advantages |
| Isotope Ratio Mass Spectrometry (IRMS) | Determination of ¹⁵N/¹⁴N ratio | High precision and accuracy for isotopic enrichment. researchgate.netacs.org |
| Chemical Ionization Mass Spectrometry | Measurement of ¹⁵N-labeled ammonia | A convenient method for determining stable isotope ¹⁵N-labeled ammonia. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic analysis of ammonium | Can be used after converting the ammonium to a volatile derivative like hexamethylenetetramine. rsc.org |
| ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic purity | Provides direct evidence of ¹⁵N incorporation into the molecular structure. alfa-chemistry.comnih.gov |
Analytical Techniques for the Analysis of 15n Enrichment and Distribution
Isotope Ratio Mass Spectrometry (IRMS) for Quantification of ¹⁵N Abundance
Isotope Ratio Mass Spectrometry (IRMS) stands as the gold standard for the precise measurement of stable isotope ratios, including ¹⁵N/¹⁴N. nih.govnih.gov This technique is capable of determining even subtle variations in the natural abundance of ¹⁵N and is essential for quantifying the enrichment levels in samples from tracer studies. nih.gov The core principle of IRMS involves the conversion of the nitrogen in a sample into nitrogen gas (N₂), which is then ionized. The resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio. This allows for the simultaneous detection and quantification of the different nitrogen isotopologues (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N).
The high precision of IRMS is critical for studies that rely on the accurate determination of nitrogen fluxes and transformation rates in various ecosystems. kit.edu For instance, in agricultural research, IRMS is used to trace the fate of ¹⁵N-labeled fertilizers, providing valuable data on nutrient uptake efficiency by plants and potential environmental losses. kit.edu While highly precise, traditional IRMS often requires sophisticated sample preparation and can be more time-consuming compared to other methods. researchgate.netnih.gov However, modern advancements, such as coupling gas chromatography with IRMS (GC-C-IRMS), have enhanced sample throughput and allowed for the analysis of specific compounds within a complex mixture. nih.govthermofisher.com
Table 1: Comparison of IRMS and GC/MS for ¹⁵N Analysis
| Feature | Isotope Ratio Mass Spectrometry (IRMS) | Gas Chromatography/Mass Spectrometry (GC/MS) |
| Primary Use | High-precision quantification of ¹⁵N abundance. nih.gov | Measurement of ¹⁵N concentrations in various nitrogen species. nih.gov |
| Sample Preparation | Can be sophisticated and time-consuming. researchgate.netnih.gov | Often requires derivatization of analytes. nih.gov |
| Sample Throughput | Can be lower, though automation is improving this. | Can be high, with the ability to run many samples daily. nih.gov |
| Sample Volume | Traditionally requires larger sample volumes. nih.gov | Requires significantly smaller sample volumes (1-10 mL). nih.gov |
| Convenience | Can be less convenient due to complexity. nih.gov | Offers greater convenience for routine ¹⁵N measurements. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹⁵N Tracer Studies
The ¹⁵N nucleus has a spin of ½, which makes it NMR-active. However, the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N result in inherently low sensitivity compared to proton (¹H) NMR. wikipedia.org Consequently, ¹⁵N NMR studies often necessitate the use of ¹⁵N-enriched compounds, such as diammonium hydrogenphosphate-¹⁵N₂, to enhance the signal-to-noise ratio. alfa-chemistry.com
In metabolic tracer studies, ¹⁵N NMR is employed to follow the incorporation of ¹⁵N from a labeled substrate into various metabolites. nih.gov By analyzing the ¹⁵N chemical shifts and coupling constants, researchers can elucidate the specific routes of nitrogen metabolism. ncsu.edu Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), further enhance sensitivity and resolution, allowing for the detection of ¹⁵N in complex biological samples like proteins. researchgate.net
Vibrational Spectroscopy for Isotopic Signature Analysis
Vibrational spectroscopy techniques, including Raman and infrared spectroscopy, offer another avenue for detecting ¹⁵N incorporation. The substitution of the lighter ¹⁴N atom with the heavier ¹⁵N atom leads to a predictable shift in the vibrational frequencies of chemical bonds involving nitrogen. This "red-shift" to lower wavenumbers serves as a clear isotopic signature. nih.gov
Raman Stable Isotope Probing (Raman-SIP) with ¹⁵N-Labeled Compounds
Raman Stable Isotope Probing (Raman-SIP) is a technique that combines Raman microspectroscopy with stable isotope labeling to investigate the metabolic activity of microorganisms at the single-cell level. nih.govresearchgate.net By providing cells with a ¹⁵N-labeled substrate, such as that derived from diammonium hydrogenphosphate-¹⁵N₂, researchers can identify which cells are actively incorporating nitrogen by observing the characteristic red-shifts in their Raman spectra. ox.ac.uk
A significant advantage of Raman-SIP is its non-destructive nature, allowing for the analysis of living cells. researchgate.net The technique has been successfully applied to study nitrogen assimilation in various bacteria and environmental microbial communities. ox.ac.ukcore.ac.uk Specific Raman bands, such as the one around 730 cm⁻¹, have been identified as robust indicators of nitrogen assimilation. researchgate.netox.ac.uk
Deep UV Resonance Raman Spectroscopy (UVRR) for ¹⁵N-Labeled Biomolecules
Deep UV Resonance Raman (UVRR) spectroscopy is a specialized Raman technique that utilizes excitation wavelengths in the deep ultraviolet region (typically below 250 nm). europeanpharmaceuticalreview.comazom.com This approach offers significant advantages for studying biomolecules, particularly proteins and nucleic acids, as it can selectively enhance the Raman signals of specific chromophores, such as aromatic amino acid residues and the peptide backbone. nih.govpitt.edu When combined with ¹⁵N labeling, UVRR becomes a highly sensitive tool for probing the structure and dynamics of these macromolecules. nih.govpitt.edu
For ¹⁵N-labeled biomolecules, UVRR is particularly effective because the nucleic acids are in resonance at an excitation wavelength of 244 nm, leading to characteristic red-shifts in the Raman spectra upon isotope incorporation. nih.gov This makes UVRR an excellent method for studying ¹⁵N-labeled cells and their components, overcoming some of the limitations of visible-range Raman spectroscopy. nih.gov
High-Resolution Mass Spectrometry for Metabolic Flux Analysis and Compound Identification
High-resolution mass spectrometry (HRMS) plays a crucial role in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. mit.edusci-hub.se When combined with stable isotope labeling using compounds like diammonium hydrogenphosphate-¹⁵N₂, HRMS allows for the detailed tracking of ¹⁵N atoms through metabolic pathways. nih.govbiorxiv.org
By accurately measuring the mass-to-charge ratio of metabolites, HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition). This information is then used to determine the fractional labeling of each metabolite, which in turn is used to calculate the metabolic fluxes. nih.gov The high resolution of modern mass spectrometers is essential for separating and identifying labeled compounds in complex biological extracts. nih.govnih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the ¹⁵N label within a molecule, providing even greater detail about metabolic transformations. nih.gov
Molecular Weight and Isotopic Mass Shift Characterization of ¹⁵N-Labeled Derivatives
A fundamental application of mass spectrometry in ¹⁵N tracer studies is the determination of the molecular weight and the characterization of the isotopic mass shift in labeled compounds. The incorporation of one or more ¹⁵N atoms into a molecule results in a predictable increase in its molecular weight. Specifically, each ¹⁴N atom replaced by a ¹⁵N atom increases the mass by approximately one dalton.
This mass shift is readily detectable by mass spectrometry and serves as direct evidence of ¹⁵N incorporation. frontiersin.org By comparing the mass spectrum of a labeled compound to its unlabeled counterpart, researchers can determine the number of nitrogen atoms that have been substituted. nih.gov This information is critical for confirming the successful synthesis of ¹⁵N-labeled standards and for identifying and quantifying labeled metabolites in biological samples. ckisotopes.comnih.gov The precise mass shift can also be used to calculate the percentage of ¹⁵N enrichment in a given molecule. ckisotopes.com
Table 2: Summary of Analytical Techniques for ¹⁵N Analysis
| Technique | Principle | Key Information Provided |
| Isotope Ratio Mass Spectrometry (IRMS) | Separation of ions based on mass-to-charge ratio. thermofisher.com | Precise quantification of ¹⁵N/¹⁴N ratios and overall enrichment. nih.govucdavis.edumdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the magnetic properties of ¹⁵N nuclei. wikipedia.org | Positional information of ¹⁵N atoms within a molecule, structural and dynamic data. ncsu.edunih.govresearchgate.netcolostate.edu |
| Raman Stable Isotope Probing (Raman-SIP) | Detection of vibrational frequency shifts due to isotopic substitution. nih.gov | Identification of metabolically active cells incorporating ¹⁵N at the single-cell level. researchgate.netcore.ac.uk |
| Deep UV Resonance Raman Spectroscopy (UVRR) | Resonance enhancement of Raman signals using deep UV excitation. europeanpharmaceuticalreview.com | Structural information on ¹⁵N-labeled biomolecules, particularly proteins and nucleic acids. nih.govpitt.edunih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to distinguish between isotopologues. nih.gov | Quantification of metabolic fluxes and identification of ¹⁵N-labeled compounds. mit.edunih.govbiorxiv.orgcreative-proteomics.com |
Elucidation of Nitrogen Cycling Pathways in Terrestrial and Aquatic Systems
The use of compounds labeled with the stable isotope 15N, such as diammonium hydrogenphosphate-15N2, is fundamental to understanding the complex web of nitrogen transformations in the environment. By introducing a known amount of the 15N-labeled compound, scientists can follow the "label" as it is processed by microorganisms and incorporated into different nitrogenous compounds. This provides invaluable insights into the rates and pathways of key nitrogen cycling processes.
Anaerobic ammonium (B1175870) oxidation (anammox) is a significant microbial process in the global nitrogen cycle, particularly in oxygen-deficient environments. nih.govwwdmag.com In this process, ammonium is oxidized under anoxic conditions with nitrite acting as the electron acceptor to produce dinitrogen gas. nih.govwwdmag.com The anammox process is a key pathway for nitrogen removal in wastewater treatment and natural aquatic systems. nih.gov
Isotope tracing studies utilizing 15N-labeled ammonium sources, such as this compound, are crucial for quantifying the activity of anammox bacteria. For instance, in studies of the Feammox process (anaerobic ammonium oxidation coupled to iron(III) reduction), the use of 15N-labeled ammonium (15NH4+) allows researchers to track the production of 15N-labeled dinitrogen gas (15N2), thereby confirming and quantifying this nitrogen transformation pathway. nih.gov A significant positive relationship between the rate of 15N2 production and the reduction of iron(III) provides direct evidence for the Feammox process. nih.gov
The anammox process can be integrated with partial nitritation, where a portion of the ammonium is first aerobically oxidized to nitrite. nih.govwwdmag.com The resulting mixture of ammonium and nitrite can then be treated in an anammox reactor for nitrogen removal. researchgate.net
Table 1: Key Characteristics of Anammox Bacteria
| Characteristic | Description |
|---|---|
| Growth Rate | Slow |
| Biomass Yield | Low nih.gov |
| Substrate Affinity | High for ammonium and nitrite nih.gov |
| Optimal pH | 6.7 - 8.3 nih.gov |
Denitrification is a microbial process where nitrate (B79036) is sequentially reduced to nitrite, nitric oxide, nitrous oxide, and finally to dinitrogen gas, which is then returned to the atmosphere. This process is a major pathway of nitrogen loss from many ecosystems. By supplying 15N-labeled substrates like this compound, researchers can trace the flow of nitrogen through the denitrification pathway. The production of 15N-labeled dinitrogen gas provides a direct measure of denitrification rates.
In environments where multiple nitrogen transformation processes occur simultaneously, the use of 15N tracers helps to distinguish between different sources of dinitrogen gas. For example, it allows for the differentiation of N2 produced via denitrification from that produced by the anammox process.
Nitrous oxide (N2O) is a potent greenhouse gas and a significant contributor to stratospheric ozone depletion. nih.gov Understanding the sources and sinks of N2O is critical for predicting and mitigating its environmental impact. Isotopic tracer studies using 15N-labeled compounds are essential for elucidating the complex cycling of N2O. nih.gov
Studies in suboxic ocean waters have used isotope tracers to reveal that N2O cycling rates are significantly higher than previously estimated, with turnover being much greater than the net atmospheric efflux. nih.gov In forest ecosystems, fertilization with nitrogen can lead to increased N2O emissions, and the use of 15NH4-N has shown that this is linked to higher rates of nitrate production that exceed microbial demand. nasa.govnasa.gov
Table 2: Example of Nitrogen Fertilization Impact on N2O Flux and Mineralization
| Treatment | Annual N2O-N Flux ( kg/ha ) | Annual Net Nitrogen Mineralization ( kg/ha ) |
|---|---|---|
| Control | 0.03 - 0.23 | 18 nasa.gov |
The application of 15N-labeled compounds like this compound is fundamental to quantifying the rates and fluxes of nitrogen transformations in a wide range of natural environments. By measuring the change in the isotopic composition of different nitrogen pools over time, researchers can calculate the gross rates of processes such as mineralization (the conversion of organic nitrogen to ammonium), nitrification, and nitrogen uptake by plants and microorganisms.
For instance, in laboratory incubations of soil from Douglas-fir forests, the recovery of 15NH4-N was primarily in the form of nitrate in fertilized soils, indicating high rates of nitrification. nasa.govnasa.gov In contrast, in control soils, the 15N was mostly recovered in the microbial biomass, suggesting that microbial uptake was the dominant fate of ammonium in these nitrogen-limited systems. nasa.govnasa.gov
Assessment of Microbial Nitrogen Assimilation and Metabolism
Understanding which microorganisms are actively involved in nitrogen cycling and how they assimilate and metabolize different nitrogen compounds is a central goal of microbial ecology. Stable isotope probing techniques are powerful tools for achieving this.
Stable Isotope Probing (SIP) is a powerful technique that allows researchers to identify microorganisms that are actively assimilating a specific substrate in a complex environmental sample. nih.gov The general principle of SIP involves introducing a substrate that is heavily enriched with a stable isotope, such as 13C or 15N, into an environment. nih.gov Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, proteins, or lipids. nih.gov
By separating the "heavy" labeled biomolecules from the "light" unlabeled ones, researchers can identify the active microorganisms through subsequent analysis, such as sequencing of the 16S rRNA gene. nih.gov This approach provides a direct link between metabolic function and microbial identity. nih.gov
This compound can be used as a 15N-labeled substrate in SIP studies to identify microorganisms that are actively assimilating ammonium. This is particularly useful for studying nitrogen fixation, where organisms convert atmospheric N2 into ammonium, and for understanding how different members of a microbial community compete for and utilize available ammonium. nih.gov For example, 15N2-DNA-SIP has been used to identify novel, non-cultivated diazotrophs (nitrogen-fixing bacteria) in soil. nih.gov Similarly, 15N-amino sugar SIP has been employed to trace the assimilation of fertilizer-N into the cell walls of soil bacteria and fungi, providing insights into their nitrogen use efficiency.
Identification and Characterization of Noncultivated Diazotrophs
While this compound is primarily a source of fixed nitrogen, the broader application of ¹⁵N tracers is critical in identifying and characterizing diazotrophs—microorganisms that can fix atmospheric nitrogen (N₂). The primary method for this is ¹⁵N₂-DNA-SIP, where the environment is enriched with ¹⁵N₂ gas. Microorganisms that fix this labeled N₂ will incorporate the heavy isotope into their biomass and nucleic acids.
Through ¹⁵N₂-DNA-SIP, it has been possible to identify novel, noncultivated diazotrophs in soil. This technique allows researchers to link the functional process of nitrogen fixation directly to specific microbial lineages, including those that have not been successfully cultured in the laboratory. For example, this method has provided evidence for nitrogen fixation by previously uncharacterized groups of bacteria.
Microbial Nitrogen Assimilation Pathways and Gene Expression (e.g., glnA, gltB, gltD, gltS)
The assimilation of ammonium, provided by compounds like this compound, into microbial biomass is a fundamental process in the nitrogen cycle. The primary pathway for this in many microorganisms is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. The key genes involved in this pathway include:
glnA : codes for glutamine synthetase (GS), which catalyzes the ATP-dependent amination of glutamate to form glutamine.
gltB and gltD : code for the large and small subunits of glutamate synthase (GOGAT), which transfers the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate.
gltS : can be involved in the transport of glutamate.
Studies using ¹⁵N-labeled ammonium have been pivotal in elucidating the activity of these pathways. By tracing the incorporation of ¹⁵N into amino acids like glutamate and glutamine, researchers can confirm the activity of the GS/GOGAT pathway. Furthermore, combining ¹⁵N tracing with transcriptomic or proteomic analyses allows for the investigation of how the expression of genes like glnA, gltB, and gltD responds to the availability of ammonium. For instance, the presence of ammonium can regulate the expression of these genes, thereby controlling the rate of nitrogen assimilation.
Studies on Plant Nitrogen Uptake and Utilization
¹⁵N-labeled fertilizers, including this compound, are invaluable tools for agronomic and plant physiological research. They allow for the precise quantification of how much of the applied fertilizer is taken up by the plant, how it is distributed within the plant, and how much remains in the soil or is lost to the environment.
Quantifying Nitrogen Acquisition Efficiency in Plants
Nitrogen use efficiency (NUE) is a critical measure in agriculture, reflecting how effectively a plant utilizes the available nitrogen. Using ¹⁵N-labeled fertilizers, researchers can accurately determine the proportion of nitrogen in the plant that is derived from the fertilizer versus the soil. This is a significant improvement over methods that rely on the difference in nitrogen uptake between fertilized and unfertilized plots, as the isotopic method directly traces the fate of the applied fertilizer.
Studies using ¹⁵N-labeled ammonium sources have been conducted on a wide range of crops to determine their nitrogen acquisition efficiency. These experiments provide detailed information on how factors such as fertilizer application rate, timing, and placement, as well as different agricultural practices, affect the plant's ability to take up and utilize the applied nitrogen.
| Plant Type | ¹⁵N-labeled Source | Key Finding |
| Coffee | ¹⁵N-labeled ammonium sulfate | An enrichment of 2% ¹⁵N was sufficient to study N absorption rates and establish fertilizer-N balances. |
| Mature Larch Trees | ¹⁵N-enriched ammonium and nitrate | Demonstrated the significant contribution of nitrate to nitrogen uptake in situ, challenging previous findings from seedling studies. |
| Maize | ¹⁵N-labeled urea | Excessive nitrogen application rates led to lower nitrogen fertilizer efficiency. |
Root Exudate Effects on Rhizosphere Nitrogen Dynamics with ¹⁵N Tracers
The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity influenced by root exudates. These exudates, which include sugars, amino acids, and organic acids, can significantly impact nitrogen cycling in the soil. The use of ¹⁵N tracers, such as ¹⁵N-labeled Diammonium Hydrogenphosphate, allows researchers to investigate how root exudates affect the transformation and availability of fertilizer nitrogen.
By applying a ¹⁵N tracer to the soil, scientists can track its movement into microbial biomass, soil organic matter, and the plant itself. This allows them to determine if root exudates enhance the microbial immobilization of nitrogen, making it temporarily unavailable to the plant, or if they stimulate mineralization, which would increase nitrogen availability. These studies are crucial for understanding the complex interactions between plants, soil microbes, and nutrient cycling, which are fundamental to developing more sustainable agricultural systems.
Applications of Diammonium Hydrogenphosphate 15n2 in Biochemical and Synthetic Research
Metabolic Flux Analysis and Biochemical Pathway Elucidation
Diammonium hydrogenphosphate-¹⁵N₂, with its enriched nitrogen-15 (B135050) isotopes, serves as a critical tool in the field of metabolomics, allowing researchers to unravel the intricate pathways of nitrogen metabolism. By introducing this labeled compound into biological systems, scientists can trace the journey of nitrogen atoms through various metabolic networks.
Tracing Nitrogen Flow Through Central Carbon and Nitrogen Metabolism
The use of stable isotopes like ¹⁵N is fundamental to metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell. mdpi.com When cells are cultured in a medium containing Diammonium hydrogenphosphate-¹⁵N₂ as the primary nitrogen source, the ¹⁵N atoms are incorporated into a multitude of nitrogen-containing metabolites, including amino acids and nucleotides. researchgate.net This labeling enables the detailed tracking of nitrogen distribution and flow through central carbon and nitrogen metabolism. scispace.comresearchgate.net
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹⁵N-labeled metabolites. researchgate.netmade-in-china.com By analyzing the mass isotopomer distributions in these key molecules, researchers can map the active metabolic pathways and determine the relative contributions of different routes to the synthesis of essential biomolecules. This approach has been instrumental in understanding the coordination between nitrogen and carbon metabolism in various organisms, from microbes to mammals. researchgate.netresearchgate.net For instance, studies using ¹⁵N-labeled ammonia (B1221849) have revealed tissue-specific nitrogen metabolic pathways in vivo. researchgate.net
Quantification of Metabolites and Enzyme Activity in ¹⁵N-Labeled Systems
Beyond pathway elucidation, ¹⁵N-labeling with precursors like Diammonium hydrogenphosphate-¹⁵N₂ allows for the precise quantification of metabolite concentrations and the in vivo measurement of enzyme activity. Isotope dilution mass spectrometry, which uses ¹⁵N-labeled compounds as internal standards, is a powerful method for determining the absolute quantities of metabolites in complex biological samples. scispace.com
Furthermore, the rate of ¹⁵N incorporation into a product molecule can be used to infer the activity of the enzyme that catalyzes its formation. google.com For example, the activity of glutamine synthetase, a key enzyme in nitrogen assimilation, has been studied by tracking the synthesis of ¹⁵N-glutamine from a ¹⁵N-labeled precursor. google.com This dynamic approach provides invaluable insights into the regulation of metabolic pathways under different physiological or pathological conditions. NMR-based methods have also been developed to characterize ¹⁵N-labeled amino acids and monitor their transport and metabolism in cell cultures, expanding the toolkit for studying nitrogen metabolism directly in complex biological systems. mdpi.com
Table 1: Selected Applications in Metabolic Flux Analysis
| Application Area | Technique | Key Findings |
|---|---|---|
| Nitrogen Metabolism in Tissues | ¹⁵N-ammonia tracing with GC-MS | Revealed tissue-specific metabolic pathways and communications in vivo. researchgate.net |
| Central Metabolism Dynamics | ¹⁵N Isotope Resolved Metabolomics | Elucidates the interplay between carbon and nitrogen flow and the dynamics of nucleotide biosynthesis. researchgate.net |
| Enzyme Activity Measurement | ¹⁵N-labeled precursor infusion with NMR/MS | Allows for the direct inference of enzyme-catalyzed reaction rates, such as glutamine synthetase activity. google.com |
| Quantitative Metabolomics | Isotope Dilution Mass Spectrometry | Enables absolute quantification of steady-state metabolite levels using ¹⁵N-labeled internal standards. scispace.com |
Catalysis and Organic Synthesis with ¹⁵N-Labeled Analogues
The utility of Diammonium hydrogenphosphate-¹⁵N₂ extends into the realms of synthetic organic chemistry and catalysis, where the ¹⁵N label acts as a probe to elucidate reaction mechanisms and to create labeled molecules for further study.
Use as a Labeled Reagent in Heterocyclic Compound Synthesis
Heterocyclic compounds are foundational structures in pharmaceuticals, agrochemicals, and materials science. The synthesis of ¹⁵N-labeled heterocycles is crucial for a variety of applications, including mechanistic studies and in vivo metabolic imaging. rsc.orgwikipedia.org Diammonium hydrogenphosphate-¹⁵N₂, or its constituent ¹⁵N-ammonium ions, serves as a readily available and cost-effective source of the ¹⁵N isotope for incorporating into these ring structures. rsc.org
A prominent example is the synthesis of ¹⁵N-labeled pyridines. Methods have been developed where ¹⁵N-ammonium chloride, which can be derived from Diammonium hydrogenphosphate-¹⁵N₂, is used to construct the pyridine (B92270) ring. rsc.org Similarly, other important heterocycles like ¹⁵N₂-imidazole have been synthesized for applications such as in vivo pH sensing, where the change in the ¹⁵N chemical shift upon protonation is monitored. rsc.org The ability to create these labeled analogues is essential for techniques like Signal Amplification by Reversible Exchange (SABRE), which dramatically enhances the NMR signal of ¹⁵N, enabling new avenues in molecular imaging and spectroscopy. rsc.org
Investigations into Catalytic Mechanisms using ¹⁵N-Labeled Diammonium Hydrogenphosphate
Isotopic labeling is a powerful tool for investigating reaction mechanisms. While the non-labeled form of diammonium hydrogen phosphate (B84403) is recognized as an efficient and versatile catalyst for various organic transformations, including the synthesis of pyrans, quinolinones, and other heterocyclic systems, the ¹⁵N-labeled version offers deeper mechanistic insights. tandfonline.comresearchgate.nettandfonline.com
By using Diammonium hydrogenphosphate-¹⁵N₂ as a catalyst or reagent, chemists can track the path of the nitrogen atom throughout a reaction sequence. This can help determine whether the nitrogen from the catalyst is incorporated into the final product, or if it participates in intermediate steps before being regenerated. For example, in multi-component reactions catalyzed by diammonium hydrogen phosphate, it is proposed that an iminium intermediate is formed. tandfonline.com Using the ¹⁵N-labeled catalyst and analyzing the products and intermediates with mass spectrometry or ¹⁵N NMR would provide direct evidence for this proposed pathway and clarify the role of the ammonium (B1175870) ion in the catalytic cycle.
Table 2: Synthesis of ¹⁵N-Labeled Heterocycles
| Heterocycle | ¹⁵N-Source | Synthetic Application | Analytical Technique |
|---|---|---|---|
| [¹⁵N]Pyridine | ¹⁵NH₄Cl | Fundamental SABRE investigations, precursor for derivatives. rsc.org | ¹⁵N NMR Spectroscopy |
| [¹⁵N]Nicotinamide | ¹⁵NH₄Cl | Potential hyperpolarized contrast agent for metabolic MRI. rsc.org | Metabolic MRI |
| [¹⁵N₂]Imidazole | ¹⁵NH₄Cl | In vivo pH sensing for cancer imaging. rsc.org | Hyperpolarized ¹⁵N NMR |
| General Heterocycles | Glycine-¹⁵N | Nitrogen replacement process via C-N bond cleavage/formation. scientific.net | Mass Spectrometry, NMR |
Chemical Interactions in Material Science and Conservation
Diammonium hydrogenphosphate (DAP) is utilized in material science and the conservation of cultural heritage for its properties as a fire retardant and a stone consolidant. The ¹⁵N₂-labeled variant, while not commonly used in bulk applications, provides a unique opportunity for research into the underlying chemical mechanisms of these interactions.
As a fire retardant, DAP is applied to materials like wood, textiles, and epoxy resins. rsc.orgwikipedia.orgresearchgate.net During combustion, it decomposes to release ammonia (NH₃) gas and phosphoric acid. The ammonia dilutes flammable gases, while the phosphoric acid promotes the formation of a protective char layer on the material's surface, insulating it from heat and oxygen. rsc.orgwikipedia.orgresearchgate.net By using Diammonium hydrogenphosphate-¹⁵N₂, researchers could trace the ¹⁵N isotope to precisely determine the fate of the nitrogen during pyrolysis. This could elucidate the specific chemical reactions involved in the formation of the char layer and the release of nitrogenous gases, potentially leading to the design of more efficient and durable fire-retardant treatments. scispace.com
In the field of art and architectural conservation, aqueous solutions of DAP are used to consolidate weathered carbonate stones like marble and limestone. researchgate.netresearchgate.netulisboa.pt The treatment works through a reaction between the phosphate ions and the calcium carbonate of the stone, forming new, more stable calcium phosphate phases, such as hydroxyapatite (B223615) (HAP). researchgate.netmdpi.com This newly formed mineral network binds the loose grains of the weathered stone, increasing its mechanical strength and resistance to further decay. mdpi.comulisboa.pt The use of Diammonium hydrogenphosphate-¹⁵N₂ in laboratory studies would allow for a detailed investigation of this consolidation process. By tracking the ¹⁵N, researchers could study the role of the ammonium ion in the reaction, investigate its potential influence on the pH at the reaction interface, and analyze any residual nitrogen-containing species within the consolidated stone matrix. This could help optimize treatment conditions and better understand any potential long-term effects. mdpi.com
Mechanistic Studies of Hydroxyapatite Formation from Diammonium Hydrogenphosphate-15N2 Precursors
Extensive research has been conducted on the synthesis of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a primary component of bone and teeth, due to its significant applications in bone tissue engineering and regenerative medicine. nih.govnih.gov The formation of hydroxyapatite can be achieved through various methods, including precipitation from aqueous solutions using precursors like diammonium hydrogenphosphate. researchgate.net
While the general chemical reaction for hydroxyapatite precipitation from diammonium hydrogenphosphate and a calcium source (like calcium nitrate (B79036) or calcium acetate) is understood, the precise mechanistic details, including the role and fate of the ammonium ions, are areas of ongoing study. researchgate.netresearchgate.net The use of this compound offers a potential, though not yet widely documented, avenue for elucidating these mechanisms.
10 Ca(NO₃)₂ + 6 (¹⁵NH₄)₂HPO₄ + 8 NH₄OH → Ca₁₀(PO₄)₆(OH)₂ + 20 ¹⁵NH₄NO₃ + 6 H₂O
By labeling the ammonium group with the stable isotope ¹⁵N, researchers could theoretically track the nitrogen-containing species throughout the reaction and aging process. This would allow for the precise quantification of how much of the initial ¹⁵N-labeled ammonium remains in the solution, how much is released as ammonia gas, and whether any nitrogen-containing intermediates are formed. Such studies could provide deeper insights into the kinetics and thermodynamics of hydroxyapatite crystallization.
Table 1: Potential Tracing Applications in Hydroxyapatite Formation
| Research Question | Potential Use of this compound | Analytical Technique |
|---|---|---|
| What is the fate of the ammonium ion during precipitation? | Trace the ¹⁵N isotope from the precursor into the solution and any gaseous byproducts. | Isotope Ratio Mass Spectrometry (IRMS) |
| Are nitrogen-containing intermediates formed? | Identify ¹⁵N-containing species other than the ammonium ion in the reaction mixture. | ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy |
Tracing Chemical and Phase Transformations in Pigment-Compound Interactions
Diammonium hydrogenphosphate is also utilized in the field of cultural heritage conservation as a consolidant for deteriorating calcareous materials, such as limestone, marble, and wall paintings. researchgate.net The treatment aims to form a new, stable layer of hydroxyapatite within the porous, decaying material, thereby improving its mechanical strength. researchgate.net When applied to painted surfaces, understanding the interaction between the phosphate solution and the historical pigments is crucial to avoid color changes or pigment degradation.
The use of this compound in this context would enable researchers to trace the pathways of the treatment solution and its byproducts. This is particularly relevant for pigments that may contain nitrogen or are sensitive to changes in pH caused by the release of ammonia from the diammonium phosphate.
Isotopic labeling with ¹⁵N allows for the differentiation between nitrogen originating from the treatment compound and any nitrogen already present in the archaeological material or its environment. researchgate.netnih.gov For instance, certain historical pigments or binding media may be nitrogen-based. Using ¹⁵N labeling, one could investigate if the ammonium from the consolidant interacts with or is incorporated into these materials.
Table 2: Research Findings on Pigment-Consolidant Interaction Studies
| Pigment Type | Interaction Studied | Analytical Method | Potential Finding with ¹⁵N Labeling |
|---|---|---|---|
| Azurite (Copper Carbonate) | Color stability after phosphate treatment | Colorimetry, Raman Spectroscopy | Determine if ¹⁵NH₃ complexes with copper ions, potentially altering the pigment's hue. |
| Organic Binders (e.g., animal glue) | Chemical alteration of the binder | FTIR Spectroscopy, Mass Spectrometry | Trace if ¹⁵N from the consolidant is exchanged with nitrogen in the proteinaceous binder. |
By employing techniques such as ¹⁵N NMR or mass spectrometry, conservators and scientists could gain a more detailed understanding of the chemical and phase transformations that occur at the interface between pigments and phosphate-based consolidants, leading to the development of safer and more effective conservation treatments. nih.gov
Advanced Research Methodologies and Future Perspectives
Single-Cell Stable Isotope Probing (SC-SIP) for Heterogeneity Assessment
Single-Cell Stable Isotope Probing (SC-SIP) is a powerful technique used to investigate the metabolic activity of individual cells within a complex microbial community. researchgate.net By introducing a substrate labeled with a stable isotope, such as the ¹⁵N in Diammonium hydrogenphosphate-15N2, researchers can track the assimilation of the isotope into the biomass of specific cells. This approach is crucial for revealing metabolic heterogeneity, where genetically similar cells in the same environment can exhibit vastly different levels of activity.
The primary analytical tool for SC-SIP is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). researchgate.netunivie.ac.at NanoSIMS offers high spatial resolution (down to 35 nm) and sensitivity, allowing for the visualization and quantification of isotopic enrichment at the subcellular level. univie.ac.at When a microbial community is incubated with a ¹⁵N-labeled compound, NanoSIMS can generate detailed maps of ¹⁵N incorporation, directly linking metabolic function (nitrogen assimilation) to individual cells. univie.ac.atnih.gov This capability is essential for understanding microbial functions in their natural, spatially structured environments and for testing hypotheses generated from meta-omics datasets. researchgate.net
The combination of ¹⁵N labeling with NanoSIMS can reveal which specific microorganisms are actively consuming nitrogen sources in an ecosystem, providing insights into their functional roles. univie.ac.atnih.gov This method bypasses the need for cultivation, which is a major limitation in microbiology, and allows for the in-situ study of microbial activity.
| Technique | Principle | Isotopes Detected | Key Advantages | Limitations |
|---|---|---|---|---|
| NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) | A focused primary ion beam sputters secondary ions from the sample surface, which are then analyzed by a mass spectrometer. | ²H, ¹³C, ¹⁵N, ¹⁸O, ³⁴S, and others. researchgate.netnih.gov | High spatial resolution (~50 nm), high sensitivity, can detect multiple isotopes simultaneously. univie.ac.atnih.gov | Destructive to the sample, requires specialized sample preparation (e.g., fixation, embedding). researchgate.net |
| Raman Microspectroscopy | Detects isotope incorporation through shifts in the vibrational frequencies of chemical bonds within the cell. | Primarily ²H and ¹³C; ¹⁵N is more challenging. | Non-destructive, requires minimal sample preparation, can be combined with other imaging techniques like FISH. univie.ac.at | Lower spatial resolution and sensitivity compared to NanoSIMS. researchgate.net |
Combined Multi-Isotope Tracing Strategies (e.g., ¹³C and ¹⁵N)
While single-isotope tracing provides valuable information, the simultaneous use of multiple isotopes, such as ¹³C and ¹⁵N, offers a more holistic view of cellular metabolism. nih.gov this compound can be used alongside a ¹³C-labeled carbon source (e.g., ¹³C-glucose) to simultaneously track the flow of both nitrogen and carbon through metabolic pathways. nih.gov This dual-labeling approach is critical for understanding the interplay and stoichiometry of different nutrients in sustaining microbial growth and function. springernature.com
By quantifying the incorporation of both ¹³C and ¹⁵N, researchers can determine the carbon and nitrogen assimilation rates of microorganisms, shedding light on their nutritional strategies and contributions to biogeochemical cycles. nih.gov For instance, in studies of symbiotic relationships, dual labeling can demonstrate the transfer of both carbon and nitrogen compounds between partners. This methodology has been instrumental in developing quantitative metabolic flux maps that describe the rates of all intracellular reactions, providing a detailed snapshot of the cell's metabolic state. nih.gov
| Advantage | Description | Research Application |
|---|---|---|
| Comprehensive Metabolic View | Simultaneously traces the assimilation and allocation of the two most abundant elements in biomass (carbon and nitrogen). | Quantifying C:N ratios in newly synthesized biomass, understanding nutrient limitations. |
| Enhanced Metabolic Flux Analysis (MFA) | Provides more constraints for metabolic models, leading to more accurate and resolved flux estimations for both carbon and nitrogen pathways. nih.gov | Determining the activity of central carbon metabolism, amino acid biosynthesis, and nucleotide biosynthesis. nih.gov |
| Elucidation of Nutrient Interplay | Reveals how the metabolism of one element is influenced by the availability and processing of another. | Studying how nitrogen sources affect carbon source utilization in pathogens or environmental microbes. nih.gov |
| Tracing Cross-Feeding and Symbiosis | Tracks the exchange of both carbon- and nitrogen-containing metabolites between different organisms in a community. | Investigating nutrient transfer in microbial consortia, plant-microbe interactions, and host-pathogen systems. |
Integration of ¹⁵N Tracer Data with Metagenomics and Proteomics (Meta-Omics)
One of the most significant advances in microbial ecology is the integration of stable isotope probing (SIP) with "meta-omics" approaches, including metagenomics, metatranscriptomics, and metaproteomics. nih.govnih.gov This powerful combination directly links a microbe's metabolic function (i.e., the assimilation of a ¹⁵N-labeled substrate) to its genetic identity and functional potential. nih.gov
In a typical ¹⁵N-DNA-SIP experiment, a microbial community is exposed to a ¹⁵N source like this compound. nih.gov Microorganisms that actively incorporate the nitrogen will synthesize ¹⁵N-enriched DNA. This "heavy" DNA can then be separated from the unlabeled "light" DNA of inactive organisms using density gradient centrifugation. nih.govspringernature.com Sequencing the heavy DNA fraction reveals the genomes of the organisms that were actively assimilating nitrogen. This approach has been critical in identifying key functional players in complex environmental processes. nih.gov
Similarly, protein-SIP (SIP-proteomics) involves identifying ¹⁵N-labeled proteins from a community. nih.gov This method provides a more direct measure of metabolic activity, as it identifies the specific enzymes and structural proteins being synthesized by the active organisms. frontiersin.orgbiorxiv.org By analyzing the ¹⁵N-enriched proteins, researchers can reconstruct the active metabolic pathways. nih.govcore.ac.uk Integrating these datasets provides a multi-layered understanding of how microbial communities function and respond to nutrient availability. nih.govspringernature.com
| Integrated Approach | Biomolecule Targeted | Information Gained | Key Insight |
|---|---|---|---|
| ¹⁵N-DNA-SIP + Metagenomics | DNA | Genomes of organisms actively incorporating ¹⁵N. nih.gov | "Who is there and growing?" - Links identity to growth and replication. |
| ¹⁵N-RNA-SIP + Metatranscriptomics | RNA | Transcripts (genes being expressed) from active organisms. | "Who is active and what are they trying to do?" - Provides a snapshot of functional gene expression. |
| ¹⁵N-Protein-SIP + Metaproteomics | Proteins | Proteins being synthesized by active organisms. nih.gov | "Who is active and what are they actually doing?" - Directly reflects the functional machinery of the cell. core.ac.ukbiorxiv.org |
Development of Novel ¹⁵N-Labeled Compounds for Specialized Research Applications
While simple, inorganic nitrogen sources like this compound are invaluable for general metabolic studies, the synthesis of more complex and novel ¹⁵N-labeled compounds is essential for asking more specific biological questions. alfa-chemistry.comnrdgas.com Researchers are continuously developing methods to incorporate ¹⁵N into a wide array of molecules, from amino acids and nucleosides to complex pharmaceuticals and environmental pollutants. nih.govnih.govacs.org
The synthesis of ¹⁵N-labeled amino acids, for example, allows scientists to trace the flow of specific precursors into proteins and other nitrogenous compounds. nih.gov In structural biology, proteins uniformly labeled with ¹⁵N are essential for structure determination using nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com Furthermore, the development of ¹⁵N-labeled drugs or agrochemicals is crucial for metabolic studies in pharmaceutical and environmental science, allowing for precise tracking of a compound's fate and transformation in an organism or ecosystem. acs.orgchemrxiv.org These specialized tracers enable highly targeted experiments that would be impossible with a general nitrogen source alone.
| Compound Class | Specific Example | Research Application | Reference |
|---|---|---|---|
| Amino Acids | ¹⁵N-Glutamine | Tracing nitrogen flow in cancer cell metabolism; studying neurotransmitter synthesis. | nih.gov |
| Nucleosides | [3-¹⁵N]-Pseudouridine | Studying the synthesis and function of modified RNA molecules. | researchgate.net |
| Heterocycles | ¹⁵N-Labeled Pyridines | Used in advanced NMR techniques (SABRE) for signal enhancement in molecular imaging. | nih.gov |
| Fertilizers | ¹⁵N-Urea / ¹⁵N-Nitrate | Tracking fertilizer uptake efficiency in crops and nitrogen runoff in environmental studies. | nrdgas.comaip.org |
| Natural Products | ¹⁵N₂-L-Ornithine | Elucidating the biosynthetic pathways of complex microbial natural products. | nih.gov |
Q & A
Q. Table 1: Key Physicochemical Properties of Diammonium Hydrogenphosphate-15N₂
| Property | Value | Reference |
|---|---|---|
| Molecular formula | (15NH₄)₂HPO₄ | |
| Isotopic purity | ≥98.5% 15N | |
| Solubility (25°C) | 57.5 g/100 mL H₂O | |
| Decomposition temperature | 155–160°C |
Q. Table 2: Comparison of 15N Analysis Techniques
| Technique | Sensitivity (ppm) | Sample Prep Time | Cost (USD/sample) |
|---|---|---|---|
| IRMS | 0.1 | 2–4 hours | 50–100 |
| 15N NMR | 10 | 6–8 hours | 200–300 |
| LA-ICP-MS | 1 | 1–2 hours | 150–200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
